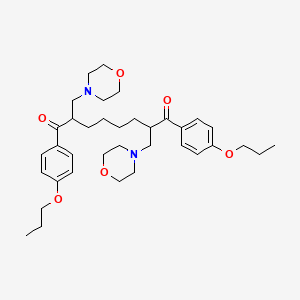
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimetil-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-cromen-4-ona es un compuesto orgánico sintético que pertenece a la clase de derivados de la cromen-4-ona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,7-dimetil-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-cromen-4-ona generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida suelen ser benzaldehídos sustituidos y nitroalcanos. Los pasos clave pueden incluir:
Condensación aldólica: El paso inicial implica la condensación de un benzaldehído sustituido con un nitroalcano en condiciones básicas para formar un nitroalqueno intermedio.
Ciclización: El nitroalqueno se cicla en presencia de un catalizador adecuado para formar el núcleo de la cromen-4-ona.
Nitración: El núcleo de la cromen-4-ona se nitra luego utilizando un agente de nitración como el ácido nítrico para introducir grupos nitro en posiciones específicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para catalizadores y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5,7-dimetil-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-cromen-4-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: La reducción de los grupos nitro puede conducir a la formación de derivados amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en las posiciones nitro o fluoradas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Se pueden usar reactivos como halógenos (Cl₂, Br₂) o nucleófilos (aminas, tioles) en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados amino.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros o recubrimientos con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5,7-dimetil-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-cromen-4-ona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, lo que lleva a la modulación de vías específicas. Los grupos nitro y fluorados pueden desempeñar un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
5,7-dimetil-6,8-dinitro-4H-cromen-4-ona: Carece del grupo octafluorobutílico.
5,7-dimetil-6,8-dinitro-2-(1,1,2,2-tetrafluoroetil)-4H-cromen-4-ona: Contiene una cadena fluorada más corta.
5,7-dimetil-6,8-dinitro-2-(1,1,2,2,3,3-hexafluoropropil)-4H-cromen-4-ona: Contiene una longitud de cadena fluorada diferente.
Singularidad
La presencia del grupo octafluorobutílico en 5,7-dimetil-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-cromen-4-ona confiere propiedades químicas y físicas únicas, como una mayor lipofilia y un potencial para interacciones específicas con dianas biológicas.
Propiedades
Fórmula molecular |
C15H8F8N2O6 |
|---|---|
Peso molecular |
464.22 g/mol |
Nombre IUPAC |
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
InChI |
InChI=1S/C15H8F8N2O6/c1-4-8-6(26)3-7(13(18,19)15(22,23)14(20,21)12(16)17)31-11(8)10(25(29)30)5(2)9(4)24(27)28/h3,12H,1-2H3 |
Clave InChI |
PUYSEWGYYDLEKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646701.png)
![N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11646714.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646727.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B11646745.png)
![2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646757.png)
![(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646774.png)

![5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11646785.png)
![5-hexylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646786.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11646787.png)
![2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11646788.png)
